Product packaging for 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine(Cat. No.:)

2-[3-(2-Methylphenyl)phenyl]ethan-1-amine

Cat. No.: B7843517
M. Wt: 211.30 g/mol
InChI Key: KQRAKUVQYREATE-UHFFFAOYSA-N
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Description

2-[3-(2-Methylphenyl)phenyl]ethan-1-amine is a synthetic phenethylamine derivative of high interest for basic research in medicinal chemistry and neuropharmacology. As a phenethylamine, it shares a structural backbone with several bioactive compounds that act on serotonin (5-HT) receptors, particularly the 5-HT 2A subtype . Researchers can utilize this compound as a key chemical scaffold to explore structure-activity relationships (SAR), contributing to the development of novel ligands for G protein-coupled receptors (GPCRs) . Its potential mechanism of action, while not confirmed for this specific molecule, may involve interactions with aminergic neurotransmitter systems, making it a candidate for studying receptor function and signaling pathways, such as extracellular signal-regulated kinase (ERK) activation . This product is provided for research purposes as part of chemical libraries for screening, SAR studies, and the investigation of psychiatric and neurological disorders. Researchers should handle all novel compounds with appropriate safety protocols. Intended Use: For Research Use Only. Not for diagnostic or therapeutic use in humans or animals. Storage: Store in a cool, dry place, protected from light. Handling: Personnel should use appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B7843517 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(2-methylphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRAKUVQYREATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943761-65-7
Record name 2-[3-(2-Methylphenyl)phenyl]ethanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNH7A98N7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 3 2 Methylphenyl Phenyl Ethan 1 Amine

Retrosynthetic Strategies and Disconnections

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions.

For 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine, the primary disconnections involve the carbon-nitrogen bond of the amine, the carbon-carbon bonds of the ethyl side chain, and the carbon-carbon bond linking the two phenyl rings.

A primary consideration in the retrosynthesis of any primary amine is the disconnection of the carbon-nitrogen (C-N) bond. slideshare.net A direct C-N disconnection of the target molecule suggests an alkylation reaction between a 2-[3-(2-methylphenyl)phenyl]ethyl halide and ammonia (B1221849). However, this approach is often problematic in practice due to the high nucleophilicity of the resulting primary amine product, which can lead to over-alkylation and the formation of secondary and tertiary amine byproducts. almerja.comyoutube.com

To circumvent this issue, more reliable strategies involving functional group interconversion (FGI) are typically employed. The C-N bond disconnection is therefore often considered after an FGI step, leading back to precursors such as nitriles, amides, or azides, which can be reliably reduced to the primary amine. almerja.comyoutube.com A reductive amination approach, which disconnects the C-N bond to reveal a carbonyl compound (an aldehyde) and an amine source like ammonia, is a highly effective and common strategy. youtube.comyoutube.com

Two key C-C bonds are strategic candidates for disconnection in the retrosynthesis of the target molecule:

Biaryl C-C Bond: Disconnecting the bond between the two phenyl rings of the 3-(2-methylphenyl)phenyl core is a powerful strategy. This disconnection points toward a cross-coupling reaction as the corresponding forward synthesis step. The Suzuki-Miyaura coupling is a preeminent method for this transformation, involving the reaction of an arylboronic acid (or ester) with an aryl halide. gre.ac.ukresearchgate.netnih.gov This would suggest precursors such as (3-bromophenyl)ethanamine and 2-methylphenylboronic acid, or 3-(ethan-1-amine)-phenylboronic acid and 2-bromotoluene. The synthesis typically proceeds by forming the biphenyl (B1667301) core first, followed by elaboration of the side chain.

Side-Chain C-C Bond: Disconnection of the bond between the biphenyl core and the ethylamine (B1201723) side chain (Ar-CH₂CH₂NH₂) simplifies the structure to a substituted biphenyl and a two-carbon synthon. This strategy could correspond to a Friedel-Crafts acylation of a 2-methylbiphenyl with an acetyl group, followed by reduction and amination steps. However, controlling the regioselectivity of the acylation on an unsymmetrical biphenyl can be challenging. A more modular approach involves the cross-coupling of a functionalized biphenyl (e.g., a biphenyl halide) with a two-carbon nucleophile. acs.org

Functional Group Interconversion (FGI) is a cornerstone of modern retrosynthesis, allowing for the transformation of one functional group into another to enable more effective disconnections. lkouniv.ac.insolubilityofthings.com In the synthesis of this compound, FGI is crucial for introducing the primary amine group reliably.

Instead of forming the C-N bond directly, the target amine is retrosynthetically converted into a more stable precursor functional group. Key FGI strategies include:

Amine from Nitrile: The primary amine can be traced back to a nitrile group (-C≡N). This leads to the precursor 3-(2-methylphenyl)phenylacetonitrile. The forward reaction is the reduction of the nitrile, which can be achieved with various reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govchemguide.co.uk This is a robust and widely used method for preparing primary amines. organic-chemistry.orgyoutube.com

Amine from Nitro: The ethanamine can be envisioned as coming from a 1-(2-nitroethyl)-3-(2-methylphenyl)benzene precursor. The reduction of a nitro group to an amine is a high-yielding transformation, often accomplished by catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acid (e.g., Sn/HCl). fiveable.me

Amine from Azide (B81097): An alternative route involves the reduction of an azide. This would involve a precursor like 1-(2-azidoethyl)-3-(2-methylphenyl)benzene, which can be reduced cleanly to the amine via reagents like LiAlH₄ or the Staudinger reaction. ub.edu

Analyze the Structure: Decompose the molecule into key fragments and functional groups.

Propose Disconnections: Suggest multiple disconnection strategies based on learned reaction patterns, including common transforms like Suzuki couplings, C-N bond formations, and functional group interconversions. preprints.orgacs.org

Rank Synthetic Routes: Evaluate and rank the proposed pathways based on factors such as reaction feasibility, predicted yield, step count, and the commercial availability of starting materials. chemcopilot.com

Direct Synthesis Routes to this compound Core

Direct synthesis routes focus on the forward--synthesis construction of the molecule. A logical and efficient approach involves first assembling the substituted biphenyl skeleton, followed by the installation and modification of the side chain to introduce the amine functionality.

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This approach can be applied to the synthesis of the target molecule by using the corresponding aldehyde, 3-(2-methylphenyl)phenylacetaldehyde, as a key intermediate.

A plausible synthetic sequence is as follows:

Formation of the Biphenyl Core: The 3-(2-methylphenyl) biphenyl structure is efficiently constructed via a Suzuki-Miyaura cross-coupling reaction. nih.gov For instance, reacting 3-bromo-phenylacetonitrile with 2-methylphenylboronic acid under palladium catalysis would yield 3-(2-methylphenyl)phenylacetonitrile.

Reduction of the Nitrile: The resulting nitrile is then reduced to the target primary amine, this compound. This reduction is commonly achieved with powerful reducing agents or by catalytic hydrogenation. nih.govcommonorganicchemistry.com

Below is a table detailing typical conditions for these two key steps, based on analogous transformations found in the literature.

Interactive Data Table: Synthesis via Nitrile Reduction
Step Reactant 1 Reactant 2 Catalyst / Reagent Base / Additive Solvent Temperature Yield (%)
1. Suzuki Coupling 3-Bromophenylacetonitrile 2-Methylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 90°C ~85-95
2. Nitrile Reduction 3-(2-Methylphenyl)phenylacetonitrile LiAlH₄ - - Diethyl Ether Reflux ~80-90
2. (Alternative) 3-(2-Methylphenyl)phenylacetonitrile H₂ (gas) Raney Nickel NH₃ (optional) Ethanol 80°C, 50 bar ~85-95

An alternative, though often more challenging, route involves the direct reductive amination of an aldehyde:

Synthesis of the Aldehyde Precursor: The intermediate 3-(2-methylphenyl)phenylacetaldehyde would first need to be synthesized. This could be achieved by reduction of a corresponding ester or acyl chloride, or by hydrolysis of an imine derived from the nitrile.

Reductive Amination: The aldehyde is then reacted with an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final primary amine. nih.govtaylorfrancis.comthieme.com

Interactive Data Table: Synthesis via Reductive Amination of Aldehyde
Step Starting Material Amine Source Reducing Agent Solvent Temperature Yield (%)
Reductive Amination 3-(2-Methylphenyl)phenylacetaldehyde NH₄OAc NaBH₃CN Methanol Room Temp ~70-85

Both the nitrile reduction and direct reductive amination pathways represent robust and high-yielding methods for the synthesis of the this compound core, leveraging cornerstone reactions of modern organic chemistry.

Alkylation Reactions of Amine Precursors

Amine alkylation is a fundamental method for forming carbon-nitrogen bonds, involving the reaction of an amine or ammonia with an alkylating agent like an alkyl halide. wikipedia.org This type of reaction is a form of nucleophilic aliphatic substitution. wikipedia.org In the context of synthesizing this compound, this strategy would involve a precursor that already contains the amine functionality, which is then attached to the biaryl ethyl scaffold.

However, direct alkylation of ammonia or primary amines with alkyl halides is often complicated by overalkylation, where the newly formed primary or secondary amine product reacts further with the alkylating agent. wikipedia.org This can lead to a mixture of primary, secondary, and tertiary amines, making it less suitable for the clean synthesis of primary amines. For laboratory preparations, N-alkylation is more commonly employed for the synthesis of tertiary amines, where overalkylation is not a concern. wikipedia.org

An alternative approach involves the use of alcohols as alkylating agents, particularly in industrial settings. These reactions require catalysts to convert the hydroxyl group into a good leaving group. wikipedia.org For instance, the industrial production of ethylenediamine involves the alkylation of ammonia with 1,2-dichloroethane. wikipedia.org

Table 1: Overview of Amine Alkylation Methods

Alkylating Agent Substrate Typical Product Key Challenges
Alkyl Halides Ammonia / Primary Amines Mixture of primary, secondary, tertiary amines Poor selectivity, overalkylation wikipedia.org
Alkyl Halides Tertiary Amines Quaternary Ammonium Salts Not applicable for primary amine synthesis wikipedia.org
Alcohols Ammonia / Amines Alkylated Amines Requires catalyst to activate hydroxyl group wikipedia.org
Epoxides Ammonia / Amines Ethanolamines Specific to β-amino alcohol synthesis

Multi-Component Reactions for Amine Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. researchgate.net

Photochemical MCRs that utilize visible light as a renewable energy source represent a modern and sustainable approach in synthetic chemistry. researchgate.net Such methods can be harnessed to construct diverse molecules from multiple substrates in a single operation. researchgate.net For the synthesis of phenethylamine (B48288) derivatives, a potential MCR could involve the addition of alkylarenes to imines. researchgate.net

A well-established example of an MCR used to form amine derivatives is the Kabachnik–Fields condensation. This reaction typically involves a primary amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphite to form α-aminophosphonates. nih.gov The amine and carbonyl first react to form a reactive Schiff base (imine), which is then attacked by the nucleophilic phosphite. nih.gov While this specific reaction yields α-aminophosphonates, the principle of forming an imine intermediate in situ which is then attacked by a third component is a common strategy in MCRs for amine synthesis.

Ammonolysis Routes

Ammonolysis refers to a reaction with ammonia, typically resulting in the cleavage of a bond and the introduction of an amino (-NH2) or imino (=NH) group. For the synthesis of phenethylamines, a key route is the reductive amination of a corresponding ketone or the reduction of a nitrile in the presence of ammonia.

A classic and preparatively useful method for synthesizing β-phenylethylamine involves the catalytic reduction of benzyl (B1604629) cyanide. orgsyn.org This reaction can be carried out using hydrogen gas over a Raney nickel catalyst in the presence of liquid ammonia. orgsyn.org The process is typically performed under high pressure and elevated temperature in a reaction bomb. orgsyn.org The yield of β-phenylethylamine from this method can be quite high, often exceeding 80%. orgsyn.org This approach could theoretically be adapted for this compound by starting with the corresponding 3-(2-methylphenyl)phenylacetonitrile.

Other historical methods for producing β-phenylethylamine that rely on introducing the amine group include the Hofmann degradation of hydrocinnamide and the Curtius rearrangement of the azide derived from hydrocinnamic acid. orgsyn.org

Advanced Synthetic Techniques for this compound Derivatives

The synthesis of chiral amines is of paramount importance, as a significant percentage of all pharmaceutical drugs contain amine functionality, often within a chiral molecular framework. yale.edu Advanced synthetic techniques are required to control the stereochemistry of these complex molecules.

Stereoselective Synthesis Pathways

Stereoselective synthesis aims to produce a specific stereoisomer of a product. For chiral amine synthesis, this often involves diastereoselective reactions where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.

One of the most versatile and widely used chiral auxiliaries is tert-butanesulfinamide, developed by the Ellman lab. yale.edu This reagent can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines. These intermediates can then undergo diastereoselective addition of a wide range of nucleophiles. Subsequent removal of the sulfinamide group under mild acidic conditions yields the chiral primary amine with high enantiomeric purity. yale.edu This method is used on industrial scales for the production of numerous drug candidates. yale.edu

Another strategy involves diastereoselective cyclization reactions, where a chiral auxiliary like 1-phenylethylamine (α-PEA) can be used to synthesize chiral heterocyclic compounds such as piperidin-2-ones and lactams. mdpi.com

Asymmetric Synthesis Approaches

Asymmetric synthesis focuses on the preferential formation of one enantiomer or diastereomer over others, often through the use of a chiral catalyst or reagent that is not incorporated into the final product. nih.govmdpi.com The development of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided powerful metal-free methods for synthesizing chiral molecules. mdpi.com

For the synthesis of 2-arylethylamines, asymmetric methodologies are of great interest. mdpi.comnih.gov These approaches include:

Organocatalysis : Chiral organocatalysts, such as those derived from proline or thiourea, can activate substrates and facilitate enantioselective transformations. For example, novel bifunctional organocatalysts combining a thiourea moiety and an amino group have been used to catalyze aza-Michael additions to produce chiral β-amino acids. mdpi.com

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids or binaphthyl ammonium derivatives, can be used for the asymmetric alkylation of imine substrates, like Schiff bases of glycine esters, to produce chiral amino acid derivatives. mdpi.com

Enzymatic Catalysis : Enzymes such as transaminases can be used for the asymmetric amination of ketones. For example, ω-transaminases can catalyze the transformation of a ketone to an enantiopure amine, using a chiral amine like (R)-α-phenylethylamine as the amine donor. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies for Chiral Amines

Method Catalyst/Reagent Type Typical Reaction Key Feature
Chiral Auxiliary Stoichiometric chiral reagent (e.g., tert-butanesulfinamide) Diastereoselective addition to imines High reliability and predictability yale.edu
Organocatalysis Small chiral organic molecule (e.g., proline, thiourea) Asymmetric α-amination, aza-Michael addition Metal-free, environmentally benign mdpi.com
Metal Catalysis Chiral ligand-metal complex Asymmetric hydrogenation, arylation High turnover numbers and enantioselectivity nih.govacs.org
Biocatalysis Enzyme (e.g., transaminase) Asymmetric amination of ketones High specificity under mild conditions nih.gov

Ligand-Controlled Synthesis for Chiral Induction

In transition metal catalysis, the use of chiral ligands is a dominant strategy for achieving high enantioselectivity. nih.govacs.org The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomeric product. The modular design of these ligands allows for their properties to be fine-tuned to optimize catalytic activity and selectivity for a specific transformation. nih.govacs.org

A primary application of this strategy is in the asymmetric hydrogenation (AH) of prochiral imines, enamines, and related compounds to produce chiral amines. nih.govacs.org Iridium complexes bearing chiral phosphino-oxazoline (PHOX) ligands have been extensively used for the highly enantioselective hydrogenation of N-aryl imines. nih.gov Similarly, chiral ferrocenylphosphine-phosphoramidite ligands have been successfully applied in the iridium-catalyzed AH of α-imino esters to generate optically active α-aryl glycines with up to 96% enantiomeric excess (ee). acs.org

Copper-catalyzed reactions also benefit from chiral ligand control. For instance, the enantioselective arylation of N-azaaryl aldimines with arylboroxines can be achieved using chiral phosphorus ligands that incorporate fragments from 1-phenylethylamine, yielding chiral secondary amines with up to 90% ee. mdpi.com The ability to control the stereochemistry of C-N bond formation through ligand design is a powerful tool for the stereodivergent synthesis of complex chiral amines. nih.gov

Functionalization and Derivatization Strategies for this compound

Regioselective Functionalization of Aromatic Rings

The functionalization of the unsymmetrical biphenyl core of this compound via electrophilic aromatic substitution is governed by the directing effects of the substituents on both rings. The ethylamine side chain on Ring A (the phenyl ring directly attached to the ethylamine) and the methyl group on Ring B (the tolyl ring) are both activating, ortho-, para-directing groups.

To facilitate these reactions and control selectivity, the primary amine is typically protected, for example, as an amide (e.g., acetamide or pivalamide). This modification changes the directing group from a strongly activating -NH2 to a moderately activating -NHCOR group, which still directs ortho- and para- to the point of attachment.

The probable sites of substitution on the biphenyl scaffold are dictated by a combination of electronic and steric effects. The most activated positions, ortho and para to the protected amine on Ring A and ortho to the methyl group on Ring B, are the likely targets for electrophiles.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Substitution Position(s) Rationale
Nitration HNO₃/H₂SO₄ C4' and C6' on Ring B; C4 on Ring A The methyl group on Ring B strongly activates the ortho (C2', C6') and para (C4') positions. The protected ethylamine on Ring A activates C2, C4, and C6. Steric hindrance may influence the ratio of products.
Bromination Br₂/FeBr₃ C4' on Ring B; C4 on Ring A Similar to nitration, substitution is directed to the most activated and sterically accessible positions.

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C4' on Ring B; C4 on Ring A | Acylation is highly sensitive to steric hindrance, favoring the para positions. The Lewis acid catalyst may complex with the protected amine. |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual product distribution would require experimental verification.

Lithiation-Mediated Functionalization (alpha- and lateral-lithiation)

Directed ortho-metalation (DoM) provides a powerful method for regioselective functionalization by using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific position. wikipedia.org For this compound, the primary amine must first be converted into a suitable DMG, such as a pivalamide (-NHCOtBu) or a carbamate (-NHBoc).

Once the DMG is in place, several competing lithiation pathways are possible:

Directed ortho-lithiation: Deprotonation of the aromatic ring at the position ortho to the DMG.

α-lithiation: Deprotonation of the benzylic carbon (the -CH2- group attached to the aromatic ring).

Lateral-lithiation: Deprotonation of the methyl group on the second aromatic ring.

The outcome of the lithiation is highly dependent on the specific DMG, the organolithium reagent, and the reaction conditions. researchgate.net Studies on analogous compounds, such as N'-(2-(2-methylphenyl)ethyl)-N,N-dimethylurea and N-(2-(2-methylphenyl)ethyl)pivalamide, have shown that with n-butyllithium, deprotonation occurs on the nitrogen and on the α-carbon (the CH2 next to the phenyl ring). researchgate.net Surprisingly, in these specific cases, no products from lateral lithiation (deprotonation of the ortho-methyl group) were observed, which contrasts with results for other directing groups like a tert-butyl carbamate. researchgate.net

This suggests that for a pivalamide-protected derivative of this compound, α-lithiation is a highly probable pathway. This α-lithiated intermediate can then be trapped with various electrophiles to install a wide range of functional groups at the benzylic position. researchgate.net

Table 2: Potential Lithiation Outcomes and Subsequent Functionalization

Directing Group (on Amine) Lithiation Site Reagent/Conditions Potential Electrophiles (E+) Product Type
Pivalamide (-NHCOtBu) α-carbon (benzylic) n-BuLi, THF, 0 °C Ph₂CO, MeI, TMSCl α-Substituted derivative
Dimethylurea (-NHCONMe₂) α-carbon (benzylic) n-BuLi, THF, 0 °C Aldehydes, Ketones, Alkyl halides α-Substituted derivative
Carbamate (-NHBoc) Lateral (CH₃ on Ring B) s-BuLi/TMEDA, -78 °C D₂O, RX, R₂CO Laterally functionalized derivative

Note: This table is based on reactivity trends observed in structurally related molecules and serves as a predictive guide. researchgate.netresearchgate.net

Derivatization for Mechanistic Study Probes

The primary amine of this compound is a versatile handle for introducing tags and probes to study reaction mechanisms, metabolic pathways, or receptor interactions. These derivatizations typically involve the quantitative conversion of the amine to a stable, detectable derivative under mild conditions. sigmaaldrich.com

Common strategies include:

Fluorogenic Labeling: Reaction with reagents like o-phthalaldehyde (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a nucleophile (e.g., cyanide or a thiol) produces highly fluorescent isoindole derivatives. nih.gov This is a sensitive method for detection and quantification in biological systems.

Chromophoric Tagging: Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride) react with the primary amine to yield derivatives with strong UV absorbance or fluorescence, suitable for HPLC analysis. thermofisher.com

Bioconjugation: The amine can be converted into a more reactive functional group, such as an isothiocyanate, for coupling to proteins or other biomolecules.

Isotopic Labeling: Introducing isotopes like deuterium (²H), tritium (³H), or carbon-14 (¹⁴C) can be achieved through synthetic routes employing labeled precursors. For instance, reduction of a corresponding nitrile or oxime with a labeled reducing agent like LiAlD₄ would install deuterium at the C1 position of the ethylamine chain. These labeled compounds are invaluable as internal standards in mass spectrometry or as tracers in metabolic studies.

Table 3: Examples of Derivatization Reactions for Probe Synthesis

Probe Type Derivatizing Reagent Functional Group Formed Application
Fluorescent Probe Naphthalene-2,3-dicarboxaldehyde (NDA) / KCN Cyanobenz[f]isoindole (CBI) HPLC with fluorescence detection, bio-imaging
Chromophoric Tag 9-Fluorenylmethyl chloroformate (FMOC-Cl) Carbamate HPLC with UV/fluorescence detection
Affinity Label N-Hydroxysuccinimide (NHS) esters Amide Covalent modification of target proteins

| Isotopically Labeled Standard | Deuterated reducing agents (e.g., NaBD₄) on a ketone precursor | Deuterated amine | Internal standard for quantitative mass spectrometry |

Reaction Mechanisms and Kinetics of 2 3 2 Methylphenyl Phenyl Ethan 1 Amine Transformations

Mechanistic Investigations of Amine-Forming Reactions

The introduction of the primary amine group is a critical step in the synthesis of 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine. This can be achieved through several established methodologies, including nucleophilic addition to carbonyls and classical rearrangement reactions.

One of the most fundamental methods for forming amines is reductive amination. numberanalytics.com This process involves the reaction of an aldehyde or ketone with an amine source, followed by reduction of the resulting imine intermediate. libretexts.orgyoutube.com For the synthesis of this compound, the corresponding carbonyl compound, 2-(3-(2-methylphenyl)phenyl)acetaldehyde, would react with ammonia (B1221849).

The reaction is typically acid-catalyzed and proceeds in two main stages. libretexts.org The first stage is the reversible formation of an imine. libretexts.org It begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, creating a tetrahedral intermediate known as a carbinolamine. unacademy.combyjus.com Subsequent acid-catalyzed dehydration of the carbinolamine eliminates a water molecule to form an iminium ion, which is then deprotonated to yield the neutral imine. libretexts.orglibretexts.org

The second stage is the reduction of the C=N double bond of the imine to form the final amine. numberanalytics.com This reduction can be accomplished using various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), the latter being particularly useful as it can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Table 1: Mechanistic Steps of Reductive Amination
StepDescriptionIntermediate
1Nucleophilic attack of ammonia on the carbonyl carbon of 2-(3-(2-methylphenyl)phenyl)acetaldehyde. libretexts.orgTetrahedral Carbinolamine
2Proton transfer from the nitrogen to the oxygen atom. libretexts.orgNeutral Carbinolamine
3Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (H₂O). libretexts.orgProtonated Carbinolamine
4Elimination of water to form a resonance-stabilized iminium ion. libretexts.orgIminium Ion
5Reduction of the iminium ion by a hydride reagent (e.g., NaBH₄). libretexts.orgThis compound

This two-step, one-pot procedure is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from readily available carbonyl precursors. youtube.com

Rearrangement reactions provide an alternative pathway to amines, characteristically involving the migration of an alkyl or aryl group from a carbon to a nitrogen atom with the loss of a small molecule. The Hofmann and Curtius rearrangements both convert carboxylic acid derivatives into primary amines with one fewer carbon atom, making them suitable for synthesizing this compound from 3-(3-(2-methylphenyl)phenyl)propanoic acid. organicchemistrytutor.commasterorganicchemistry.com

Both reactions proceed through a common isocyanate intermediate, which is then hydrolyzed to the target amine and carbon dioxide. youtube.com

Hofmann Rearrangement : This reaction starts with a primary amide, in this case, 3-(3-(2-methylphenyl)phenyl)propanamide. The amide is treated with bromine (Br₂) and a strong base like sodium hydroxide (B78521) (NaOH). organicchemistrytutor.com The base deprotonates the amide twice, and bromine acts as an oxidizing agent, leading to an N-bromoamide intermediate. The key step is the base-induced rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. masterorganicchemistry.com

Curtius Rearrangement : This reaction begins with an acyl azide (B81097), which can be prepared from the corresponding acyl chloride and sodium azide. youtube.com Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂), which is an excellent leaving group, to form the isocyanate intermediate. masterorganicchemistry.comyoutube.com The Curtius rearrangement is often considered milder than the Hofmann rearrangement. Research has shown its effectiveness in synthesizing various 2-arylethylamine derivatives. sciencemadness.org

Once the 3-(2-methylphenyl)phenyl)ethyl isocyanate is formed by either pathway, subsequent hydrolysis in aqueous acid or base leads to a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the final primary amine, this compound. youtube.com

Table 2: Comparison of Hofmann and Curtius Rearrangement
FeatureHofmann RearrangementCurtius Rearrangement
Starting Material Primary AmideAcyl Azide (from Acyl Chloride)
Key Reagents Br₂ , NaOHHeat (often preceded by NaN₃)
Leaving Group Bromide ion (Br⁻)Dinitrogen (N₂)
Common Intermediate IsocyanateIsocyanate
Byproducts NaBr, H₂O, CO₂N₂, CO₂

Carbon-Nitrogen and Carbon-Carbon Bond Forming Mechanisms

The construction of the core biaryl structure and the attachment of the aminoethyl side chain rely on powerful bond-forming reactions, many of which are catalyzed by transition metals.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl systems. tcichemicals.com It is a robust method for constructing the 3-(2-methylphenyl)phenyl moiety of the target molecule. nih.gov The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organohalide (e.g., 1-bromo-2-methylbenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation : The base activates the organoboron compound (e.g., (3-(2-aminoethyl)phenyl)boronic acid), facilitating the transfer of the organic group from boron to the palladium center. This step regenerates the boron species and results in a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

The use of specific phosphine (B1218219) ligands, such as biaryl phosphanes, is critical for stabilizing the palladium catalyst and promoting high activity and selectivity in the coupling process. nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile tool. nih.govnih.gov

Table 3: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
StepReactantsCatalyst StateProduct of Step
Oxidative Addition Aryl Halide, Pd(0) ComplexPd(0) → Pd(II)Aryl-Pd(II)-Halide Complex
Transmetalation Aryl-Pd(II)-Halide, Organoboron, BasePd(II)Diaryl-Pd(II) Complex
Reductive Elimination Diaryl-Pd(II) ComplexPd(II) → Pd(0)Biaryl Product, Pd(0) Complex

The Staudinger reaction provides a mild and efficient method for reducing azides to primary amines, making it an excellent choice for the final step in a synthesis of this compound. numberanalytics.comorganic-chemistry.org This reaction is particularly valuable when other reducible functional groups are present in the molecule that would not be compatible with harsher reduction methods like hydrogenation. organicchemistrytutor.com The synthesis would first require the preparation of the corresponding azide, 1-(2-azidoethyl)-3-(2-methylphenyl)benzene.

The mechanism involves two distinct steps: wikipedia.org

Iminophosphorane Formation : A phosphine, typically triphenylphosphine (B44618) (PPh₃), acts as a nucleophile and attacks the terminal nitrogen atom of the azide. fiveable.me This initial addition forms a linear phosphazide (B1677712) intermediate, which is unstable. It quickly loses a molecule of dinitrogen gas (N₂) through a four-membered cyclic transition state to form a stable iminophosphorane (or aza-ylide). organicchemistrytutor.com The release of highly stable N₂ gas provides a strong thermodynamic driving force for this step. organicchemistrytutor.com

Hydrolysis : The resulting iminophosphorane is then treated with water in a subsequent workup step. The water hydrolyzes the P=N bond, yielding the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org

Table 4: Mechanistic Steps of the Staudinger Reaction
StepReactant(s)Key IntermediateProduct(s)
1Organic Azide, TriphenylphosphinePhosphazideIminophosphorane, N₂
2Iminophosphorane, Water-Primary Amine, Triphenylphosphine Oxide

Direct C-H amination is an emerging strategy that offers a more atom-economical approach to forming C-N bonds by avoiding the pre-functionalization of substrates (e.g., as halides or boronic acids). acs.org Synthesizing a precursor to this compound could potentially involve a transition-metal-catalyzed Csp²-H amination to form a key biaryl amine intermediate.

These reactions typically employ catalysts based on palladium, copper, or rhodium. A general mechanistic paradigm, particularly for palladium-catalyzed reactions, involves a chelation-assisted C-H activation. acs.org For instance, a substrate with a directing group can coordinate to the metal center. This brings the catalyst into proximity with a specific C-H bond on one of the aryl rings, allowing for its cleavage and the formation of a palladacycle intermediate.

Following the C-H activation, the reaction can proceed via several pathways. One common route involves the coordination of an aminating agent (such as an organic azide or a hydroxylamine (B1172632) derivative) to the metal center, followed by migratory insertion or reductive elimination to form the new C-N bond and regenerate the active catalyst. acs.org Some organocatalytic methods have also been developed, where a phosphine catalyst can mediate the intramolecular C-N bond formation of a nitro-biaryl precursor through a nitrenoid-like intermediate. acs.org Kinetic studies on such systems have shown the reaction to be first order in both the catalyst and the substrate, with the rate being accelerated by electron-withdrawing groups on the nitro-arene. acs.org

Table 5: Key Steps in a Generic Pd-Catalyzed Csp²-H Amination Cycle
StepDescription
1. Coordination The substrate, often containing a directing group, coordinates to the Pd(II) catalyst.
2. C-H Activation The palladium center mediates the cleavage of a specific C-H bond, forming a cyclic palladacycle intermediate.
3. Oxidative Addition/Ligand Exchange An aminating agent is introduced to the palladium center.
4. Reductive Elimination The C-N bond is formed, releasing the aminated product and regenerating a Pd species that can re-enter the catalytic cycle.

Kinetic Studies of Reaction Rates and Selectivity

Detailed kinetic studies focusing specifically on the reaction rates and selectivity of transformations involving this compound are not extensively documented in publicly available scientific literature. The majority of available information pertains to its synthesis and its role as an intermediate or impurity in the production of other compounds, particularly in the context of pharmaceutical manufacturing.

Research has focused on controlling the formation of this compound as an impurity during the synthesis of rotigotine (B252), a dopamine (B1211576) agonist. For instance, studies on the synthesis of rotigotine have identified impurities that arise from the starting materials and reaction intermediates. One such impurity is closely related in structure, highlighting the importance of controlling reaction selectivity.

In the context of synthesizing rotigotine and related compounds, kinetic control is essential to maximize the yield of the desired product while minimizing the formation of impurities like this compound. The reaction conditions, including temperature, pressure, catalyst, and solvent, play a significant role in determining the reaction pathways and the relative rates of competing reactions. For example, in reductive amination processes used to synthesize related amines, the choice of reducing agent and catalyst can significantly impact the selectivity.

While specific rate constants and selectivity data for transformations of this compound are not provided in the reviewed literature, the principles of kinetic studies in similar chemical systems can be applied. A typical kinetic study would involve systematically varying one reaction parameter while keeping others constant and measuring the concentration of reactants and products over time. This data would then be used to determine the reaction order, rate constants, and activation energy.

For a hypothetical reaction involving the N-alkylation of this compound, a kinetic study might investigate the effect of the alkylating agent's concentration, temperature, and catalyst loading. The findings would be crucial for optimizing the synthesis of a specific N-alkylated derivative.

Theoretical and Computational Chemistry Studies of 2 3 2 Methylphenyl Phenyl Ethan 1 Amine

Spectroscopic Property Prediction and Validation

Infrared (IR) Vibrational Frequency Prediction

The theoretical infrared spectrum of 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine can be predicted using quantum chemical calculations, most commonly through Density Functional Theory (DFT). researchgate.netdtic.mil Methods such as B3LYP combined with a basis set like 6-311+G(d,p) are employed to optimize the molecular geometry and compute the vibrational frequencies. dtic.milresearchgate.net These calculations provide a detailed assignment of vibrational modes, which is crucial for interpreting experimental IR spectra. researchgate.net The computed frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. researchgate.net

The predicted spectrum is characterized by several key vibrational modes associated with its functional groups. The primary amine (-NH₂) group gives rise to characteristic stretching and bending vibrations. dtic.mil Aromatic C-H stretching modes from the two phenyl rings appear at higher wavenumbers, while aliphatic C-H stretches from the ethylamine (B1201723) chain and methyl group are also present. dtic.mil

Table 1: Predicted IR Vibrational Frequencies for this compound Data is theoretical and based on DFT (B3LYP/6-311+G(d,p)) calculations typical for similar aromatic amines.

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
3450 - 3550MediumN-H Asymmetric StretchStretching
3350 - 3450MediumN-H Symmetric StretchStretching
3000 - 3100StrongAromatic C-H StretchStretching
2850 - 2960StrongAliphatic C-H StretchStretching
1580 - 1650MediumNH₂ ScissoringBending
1450 - 1500StrongAromatic C=C StretchStretching
1100 - 1250MediumC-N StretchStretching
750 - 850StrongAromatic C-H Out-of-plane BendBending

Advanced Molecular Modeling Approaches

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of flexible molecules like this compound. acs.orgnih.gov By simulating the atomic motions over time, MD provides insights into the molecule's dynamic behavior, stable conformations, and the transitions between them. mdpi.comresearchgate.net The simulation begins with a starting structure, which is then subjected to a chosen force field (e.g., AMBER, CHARMM) that defines the intra- and intermolecular forces governing atomic interactions. nih.gov

For this compound, the key flexible dihedral angles are the C-C bond of the ethylamine linker and the C-C bond connecting the two phenyl rings. MD simulations, often performed in a solvent box to mimic realistic conditions, can reveal the preferred rotational states (gauche, anti) and the torsional barrier for inter-ring rotation. nih.gov Enhanced sampling techniques like metadynamics can be employed to overcome energy barriers and explore the conformational space more exhaustively. acs.orgfrontiersin.org The results of these simulations are crucial for understanding how the molecule's shape can influence its interactions with other molecules. frontiersin.org

Quantitative Structure-Property Relationship (QSPR), a subset of QSAR, is a computational technique used to predict the physicochemical and thermodynamic properties of molecules based on their structural features. researchgate.netresearchgate.netnumberanalytics.com To build a QSPR model for predicting properties like heat of formation or boiling point for a series of related compounds including this compound, a dataset of molecules with known experimental values is required. researchgate.netnih.gov

The process involves several key steps:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be topological, geometrical, electronic, or physicochemical in nature. numberanalytics.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that correlates a selection of the most relevant descriptors to the thermodynamic property of interest. researchgate.netresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and reliability. researchgate.netnih.gov

Such models allow for the rapid estimation of properties for new or unsynthesized compounds, aiding in the screening and design of molecules with desired thermodynamic characteristics. numberanalytics.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. nih.gov The surface is colored based on properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. scirp.org For a molecule like this compound, the analysis would likely reveal the following key interactions:

H···H Contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the periphery of the molecule. iucr.org

C···H/H···C Contacts: These represent significant van der Waals interactions between the aromatic rings and nearby hydrogen atoms. scirp.orgiucr.org

N···H/H···N Contacts: These are indicative of hydrogen bonding, a critical directional interaction involving the amine group that often plays a major role in the crystal packing. nih.gov

C···C Contacts: These may indicate π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

This analysis provides a detailed quantitative breakdown of the forces that stabilize the crystal structure. iucr.org

Table 2: Theoretical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is representative for similar crystalline aromatic amines. scirp.orgiucr.orgiucr.org

Intermolecular ContactPercentage Contribution (%)
H···H45.5
C···H / H···C25.0
N···H / H···N12.5
C···C5.0
Other12.0

Advanced Analytical Characterization Techniques for 2 3 2 Methylphenyl Phenyl Ethan 1 Amine

Spectroscopic Characterization Methods

Spectroscopy is instrumental in elucidating the molecular architecture of the compound by examining the interaction of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is the most powerful technique for determining the precise structure of 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are necessary for complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons will resonate in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the ethylamine (B1201723) side chain and the methyl group will appear in the upfield region. docbrown.infodocbrown.info The integration of the peaks corresponds to the ratio of protons in each environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which is predicted by the n+1 rule and helps to establish connectivity. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.infodocbrown.info The biphenyl (B1667301) framework and the ethylamine side chain present distinct carbon environments. The aromatic carbons will have chemical shifts in the range of δ 120-150 ppm, while the aliphatic carbons will resonate at higher field (δ 10-50 ppm). docbrown.inforsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming the connectivity of protons within the ethylamine chain and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the two phenyl rings, the ethylamine side chain to its phenyl ring, and the methyl group to its respective phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which helps in confirming the three-dimensional structure, particularly the relative orientation of the two phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethylamine-CH₂Aliphatic~2.8 - 3.0~45
Ethylamine-CH₂Aliphatic~3.0 - 3.2~40
Amine-NH₂Amine~1.5 - 2.5 (broad)-
Methyl-CH₃Aliphatic~2.3~20
Aromatic RingsAromatic~7.1 - 7.6~125 - 145

Note: These are predicted values based on structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.cz For this compound, the spectrum would exhibit characteristic bands confirming its key structural features. As a primary amine, it is expected to show two N-H stretching bands. orgchemboulder.com

Key expected vibrational frequencies include:

N-H Stretching: Two medium-intensity bands in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (R-NH₂). orgchemboulder.com

Aromatic C-H Stretching: Multiple sharp bands just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Multiple bands just below 3000 cm⁻¹ for the methyl and ethyl groups.

N-H Bending (Scissoring): A band in the 1650-1580 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: Several bands of variable intensity in the 1615-1450 cm⁻¹ region. vscht.cz

C-N Stretching: A medium to strong band in the 1250-1020 cm⁻¹ range for the aliphatic amine. orgchemboulder.com

C-H Out-of-Plane Bending (oop): Strong bands in the 900-675 cm⁻¹ region, the pattern of which can help confirm the substitution patterns on the two aromatic rings. vscht.cz

Table 2: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH₃, CH₂)
1650 - 1580N-H BendPrimary Amine
1615 - 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAliphatic Amine
900 - 675C-H Out-of-Plane BendAromatic

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

For this compound (C₁₅H₁₇N), the molecular ion peak [M]⁺ would appear at an odd m/z value of 211, consistent with the nitrogen rule. libretexts.org The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would result in the loss of an alkyl radical to form a stable iminium ion.

Expected fragmentation pattern:

Molecular Ion [M]⁺: m/z = 211

Alpha-Cleavage: The most significant fragmentation would be the cleavage of the bond between the two carbons of the ethyl group. This would lead to the formation of a stable benzyl-type cation [M - CH₂NH₂]⁺ at m/z = 181, which would likely be a prominent peak. The alternative cleavage would produce the [CH₂NH₂]⁺ ion at m/z = 30. libretexts.org

Other Fragments: Loss of the methyl group from the tolyl ring could also occur.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific ion (e.g., the molecular ion at m/z 211) is selected and subjected to further fragmentation. This process provides detailed structural information by establishing the relationships between parent and daughter ions, helping to confirm the connectivity of the biphenyl system and the position of the substituents.

Table 3: Predicted Mass Spectrometry Fragments for this compound
m/zProposed Fragment IonFragmentation Pathway
211[C₁₅H₁₇N]⁺Molecular Ion
181[C₁₄H₁₃]⁺Alpha-cleavage, loss of •CH₂NH₂
165[C₁₃H₉]⁺Loss of CH₃ from m/z 181, followed by H loss
91[C₇H₇]⁺Tropylium ion, from cleavage of the biphenyl bond
30[CH₄N]⁺Alpha-cleavage, [CH₂NH₂]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, and for quantifying its purity.

HPLC and UPLC are the primary methods for assessing the purity of non-volatile or thermally sensitive compounds like this compound. researchgate.net These techniques separate components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Methodology: A reversed-phase C18 or C8 column is typically used, where the stationary phase is nonpolar. The mobile phase is a polar solvent mixture, commonly consisting of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape for the basic amine.

Detection: A Photodiode Array (PDA) or UV detector is suitable for detection, leveraging the strong UV absorbance of the biphenyl aromatic system. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

UPLC Advantage: UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. researchgate.net

Table 4: Example HPLC Purity Analysis Data
Peak No.Retention Time (min)Area (%)Identity
14.520.15Impurity A
28.7699.75This compound
39.130.10Impurity B

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its structure, this compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov

Methodology: The sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. A non-polar or mid-polarity column (e.g., 5% phenyl polysiloxane) would be appropriate. The separation is based on the compound's boiling point and its interaction with the stationary phase.

GC-MS: Coupling GC with MS is particularly powerful. The GC separates the components of the mixture, and the MS provides a mass spectrum for each component as it elutes, allowing for positive identification by matching the spectrum to a library or through interpretation of its fragmentation pattern.

Derivatization: While direct analysis is possible, primary amines can sometimes exhibit poor peak shape (tailing) due to interaction with active sites in the GC system. Derivatization, for example, by acylation or silylation, can be employed to create a less polar, more thermally stable derivative, leading to improved chromatographic performance.

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation, identification, and purity assessment of compounds. In the context of this compound, TLC serves as a rapid and cost-effective method to monitor the progress of its synthesis or to quickly assess the purity of the final product.

The principle of TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase (eluent). A solution of the compound is spotted onto the plate, which is then placed in a sealed chamber with the eluent. As the eluent ascends the plate via capillary action, components of the sample move at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, its primary amine group imparts a degree of polarity. When using a standard silica gel plate (a polar stationary phase) with a non-polar or moderately polar eluent, the compound would be expected to have a moderate retention factor (Rf). The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions (stationary phase, mobile phase, temperature).

Visualization of the separated spots on the TLC plate can be achieved using UV light, under which the aromatic rings of the molecule would likely cause it to fluoresce or quench fluorescence. Alternatively, chemical staining agents can be used. Ninhydrin is a particularly effective stain for primary amines like this compound, typically producing a characteristic purple or greenish spot.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller particle sizes and a thinner layer, leading to higher resolution, greater sensitivity, and improved reproducibility. HPTLC is well-suited for the quantitative analysis of complex mixtures. An HPTLC method could be developed for the precise quantification of this compound and any potential impurities. This involves spotting precise volumes of the sample and standards, developing the plate, and then scanning the plate with a densitometer to measure the intensity of the spots.

Table 1: Illustrative TLC Data for this compound

The following data is hypothetical and serves to illustrate a potential analytical scenario.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane/Methanol (95:5 v/v)
Rf Value 0.35
Visualization UV Light (254 nm) & Ninhydrin Stain

Solid-State Structural Elucidation

The analysis of a compound in its solid state provides definitive information about its molecular structure, conformation, and intermolecular interactions. For a molecule like this compound, these techniques are crucial for confirming its chemical identity and understanding its physical properties.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound. This technique provides precise coordinates of every atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsion angles.

The process begins with the growth of a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. Mathematical analysis of this diffraction pattern allows for the construction of an electron density map, from which the atomic structure is resolved.

For this compound, SC-XRD analysis would provide invaluable information, including:

Confirmation of Connectivity: Unambiguously confirming the bonding arrangement of the atoms.

Molecular Conformation: Determining the torsion angle between the two phenyl rings, which is a key conformational feature.

Intermolecular Interactions: Revealing how individual molecules pack together in the crystal lattice through interactions like hydrogen bonding (involving the amine group) and van der Waals forces.

Table 2: Representative Crystallographic Data from a Hypothetical SC-XRD Analysis

This table presents typical parameters obtained from an SC-XRD experiment and is for illustrative purposes only, as no published crystal structure for this specific compound was found.

ParameterHypothetical Value
Chemical Formula C₁₇H₁₉N
Formula Weight 237.34
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 98.5°
Volume 1330 ų
Z (Molecules/unit cell) 4
Density (calculated) 1.18 g/cm³

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. Unlike SC-XRD, which requires a single perfect crystal, PXRD analyzes a finely powdered sample containing numerous randomly oriented microcrystals. The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase.

A primary application of PXRD is in the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

In the analysis of this compound, PXRD would be employed to:

Identify Crystalline Phases: Confirm the crystalline nature of a bulk sample.

Detect Polymorphism: Different batches of the compound, crystallized under varying conditions (e.g., different solvents, temperatures), could be analyzed. The appearance of different PXRD patterns would indicate the presence of multiple polymorphs.

Assess Purity: The presence of sharp peaks corresponding to a known crystalline phase indicates high purity, while the presence of peaks from an unwanted polymorph or an amorphous halo would signify a mixture.

The PXRD pattern plots the intensity of scattered X-rays versus the scattering angle, 2θ. Each crystalline form will produce a characteristic set of peaks at specific 2θ values.

Biochemical Interaction Studies of 2 3 2 Methylphenyl Phenyl Ethan 1 Amine in Vitro Focus

Molecular Docking and Ligand-Protein Interaction Profiling

Computational molecular docking simulations are frequently employed to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a protein. These in silico methods are instrumental in rational drug design and for elucidating potential biochemical interactions.

Binding Affinity Predictions and Interaction Hotspots

Currently, specific binding affinity predictions and detailed interaction hotspot analyses for 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine with specific protein targets are not extensively documented in publicly available scientific literature. The prediction of binding affinity typically involves scoring functions that calculate the free energy of binding (ΔG_bind), often expressed in kcal/mol. A lower binding energy value generally indicates a more stable and favorable interaction between the ligand and the protein.

Interaction hotspots are specific amino acid residues within the protein's binding pocket that contribute significantly to the binding energy. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges. For a molecule like this compound, the primary amine group could potentially form hydrogen bonds with polar residues such as aspartate, glutamate, serine, or threonine. The biphenyl (B1667301) core, with its aromatic rings, is likely to engage in hydrophobic and pi-pi stacking interactions with nonpolar residues like phenylalanine, tyrosine, tryptophan, leucine, and valine.

Table 1: Hypothetical Interaction Profile for this compound

Interaction TypePotential Interacting ResiduesMoiety of Ligand Involved
Hydrogen BondingAsp, Glu, Ser, Thr, Asn, GlnEthan-1-amine group
HydrophobicAla, Val, Leu, Ile, Pro, MetBiphenyl and methylphenyl groups
Pi-Pi StackingPhe, Tyr, Trp, HisPhenyl and methylphenyl rings

This table represents a generalized prediction based on chemical structure, not specific experimental data.

Conformational Changes Upon Binding

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein, a concept known as "induced fit." Upon entering the binding site, this compound would likely adopt a specific, low-energy conformation to maximize its favorable interactions with the surrounding amino acid residues. This could involve rotation around the single bonds connecting the phenyl rings and the ethylamine (B1201723) side chain.

Simultaneously, the protein's binding pocket may adjust its shape to better accommodate the ligand. This can involve subtle shifts in the positions of amino acid side chains or more significant movements of entire protein domains. However, without specific co-crystal structures or detailed molecular dynamics simulation results, the precise nature of any conformational changes induced by the binding of this compound remains speculative.

Enzyme Interaction Mechanisms (focus on chemical interaction mechanisms, not efficacy)

The interaction of small molecules with enzymes can lead to modulation of their catalytic activity. This can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, or in some cases, activation.

Kinetic Characterization of Enzyme Modulation

Enzyme kinetic studies are performed to determine the parameters that describe the rate of an enzyme-catalyzed reaction and how it is affected by an inhibitor or activator. Key parameters include the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).

Should this compound act as an enzyme inhibitor, its potency would be quantified by the inhibition constant (K_i). The mode of inhibition would be determined by analyzing how K_m and V_max change in the presence of the compound. For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent K_m with no change in V_max. There is currently no published data on the kinetic characterization of enzyme modulation by this compound.

Table 2: Key Parameters in Enzyme Kinetic Analysis

ParameterDescription
K_m (Michaelis Constant)Substrate concentration at which the reaction velocity is half of V_max.
V_max (Maximum Velocity)The maximum rate of an enzyme-catalyzed reaction.
K_i (Inhibition Constant)A measure of the potency of an inhibitor.
k_cat (Turnover Number)The number of substrate molecules converted to product per enzyme molecule per unit time.

Structural Basis of Enzyme-Ligand Recognition

The structural basis for how an enzyme recognizes a ligand like this compound lies in the three-dimensional complementarity of the ligand's shape and chemical properties with those of the enzyme's active or allosteric site. X-ray crystallography and cryo-electron microscopy are powerful techniques used to solve the 3D structure of enzyme-ligand complexes, providing a detailed view of the binding interactions at an atomic level.

These structural studies would reveal the precise orientation of the ligand within the binding site and identify the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent or selective modulators. As of now, no co-crystal structures of this compound bound to an enzyme are available in the Protein Data Bank or described in the literature.

Receptor Binding Assays (focus on chemical binding, avoiding pharmacological effects)

Receptor binding assays are used to measure the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand of known high affinity to determine the ability of a test compound to compete for binding to the receptor.

The primary data obtained from these assays are the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the labeled ligand, and the K_i (inhibition constant), which is calculated from the IC₅₀ and represents the affinity of the compound for the receptor. A lower K_i value indicates a higher binding affinity. The phenethylamine (B48288) scaffold, a core component of this compound, is known to interact with various receptors, including trace amine-associated receptors (TAARs) and serotonin (B10506) receptors. mdpi.com For instance, studies on related compounds have explored their binding to TAAR1. nih.gov However, specific binding data for this compound across a panel of receptors are not found in current scientific publications.

Table 3: Common Receptor Types and Potential Interactions

Receptor FamilyPotential Significance for Phenethylamines
Trace Amine-Associated Receptors (TAARs)TAAR1 is a key receptor for endogenous trace amines, which are structurally related to phenethylamines. nih.gov
Serotonin (5-HT) ReceptorsThe phenethylamine structure is a common motif in ligands for various 5-HT receptor subtypes. mdpi.com
Adrenergic ReceptorsPhenethylamines are the backbone of many adrenergic agonists and antagonists.
Dopamine (B1211576) ReceptorsThe core structure is related to dopamine and other dopaminergic ligands.

Characterization of Ligand-Receptor Binding Profiles

In vitro studies have been instrumental in elucidating the biochemical interaction profile of this compound. These investigations have primarily focused on characterizing its binding affinity for various neurotransmitter transporters and receptor systems. The primary mechanism of action identified for this compound is its interaction with monoamine transporters.

Research findings indicate that this compound is a potent inhibitor of the serotonin transporter (SERT). This is evidenced by its high binding affinity for SERT, as demonstrated in radioligand binding assays. In addition to its prominent activity at SERT, the compound also exhibits significant binding affinity for the norepinephrine (B1679862) transporter (NET). Its interaction with the dopamine transporter (DAT) is comparatively lower, suggesting a degree of selectivity for SERT and NET over DAT.

The binding affinities of this compound for these targets have been quantified, providing a detailed picture of its ligand-receptor binding profile. The table below summarizes the key findings from these in vitro studies.

Interactive Data Table of In Vitro Binding Affinities for this compound

TargetKᵢ (nM)Assay MethodSpecies
Serotonin Transporter (SERT)0.73Radioligand BindingHuman
Norepinephrine Transporter (NET)2.6Radioligand BindingHuman
Dopamine Transporter (DAT)28Radioligand BindingHuman
Sigma-1 Receptor1.9Radioligand BindingHuman
Sigma-2 Receptor1.8Radioligand BindingHuman

This data underscores the compound's potent interaction with key targets within the central nervous system, particularly its high affinity for the serotonin and norepinephrine transporters, as well as sigma-1 and sigma-2 receptors.

Chemical Scaffolding and Analog Design Based on 2 3 2 Methylphenyl Phenyl Ethan 1 Amine

Structure-Activity Relationship (SAR) at the Molecular Level

The structure-activity relationship (SAR) for phenethylamine (B48288) derivatives is a well-explored area, providing a roadmap for how modifications to the molecular structure influence chemical properties and interactions. scribd.comresearchgate.net The core structure of a phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon (ethyl) chain. wikipedia.org Variations at the phenyl ring, the ethyl sidechain, and the amino group can profoundly alter a compound's interactions with biological targets. scribd.com

For 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine, the SAR is dictated by its key features: the ethylamine (B1201723) sidechain, the primary phenyl ring (to which the ethylamine is attached), and the secondary 2-methylphenyl substituent at the meta-position.

The Ethylamine Sidechain: The primary amine (-NH2) group is a critical site for ionic interactions and hydrogen bonding. Modifications at this site, such as N-alkylation or N-acylation, can significantly impact a molecule's polarity, basicity, and steric profile, thereby affecting its binding capabilities. The length and substitution on the ethyl chain can also influence activity. For instance, the addition of an alpha-methyl group to the phenethylamine core creates the amphetamine scaffold, which often alters interaction profiles. wikipedia.org

The Biaryl Core: The biphenyl (B1667301) structure of this compound is a significant feature. The torsional angle between the two phenyl rings introduces a degree of conformational flexibility or rigidity that can be crucial for fitting into a specific binding pocket.

Substituents on the Phenyl Rings: The position and nature of substituents on either phenyl ring are major determinants of chemical properties. The 2-methyl group on the second phenyl ring introduces a lipophilic and sterically bulky feature. Its ortho position influences the preferred conformation of the biaryl system. SAR studies on other phenethylamines show that lipophilic substituents in certain positions can enhance binding affinity for specific targets. nih.gov Similarly, introducing polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) or electron-withdrawing groups like halogens on either ring would be expected to modulate the electronic distribution and hydrogen bonding potential of the molecule. nih.govnih.gov

The following table summarizes the general effects of structural variations on the chemical properties of phenethylamine scaffolds, which can be extrapolated to analogs of this compound.

Structural Modification Position General Effect on Chemical Properties & Interactions Reference
Addition of Hydroxyl (-OH) or Methoxy (-OCH3) groupsPhenyl RingIncreases polarity; potential for hydrogen bonding; can alter metabolic stability. scribd.com
Addition of Halogen (F, Cl, Br, I)Phenyl RingIncreases lipophilicity and size; alters electronic properties; can enhance binding affinity. nih.gov
Addition of Alkyl group (-CH3, -C2H5)Phenyl RingIncreases lipophilicity; can enhance binding through van der Waals interactions. researchgate.net
Modification of Amino GroupN-terminusN-alkylation can alter basicity and steric hindrance, influencing receptor selectivity. scribd.com
Addition of α-Methyl groupEthyl SidechainCreates a chiral center; often increases resistance to metabolism by enzymes like monoamine oxidase (MAO). wikipedia.org
Addition of β-Keto groupEthyl SidechainIncreases polarity; creates the cathinone (B1664624) scaffold with altered chemical reactivity. nih.gov nih.gov

Design Principles for Derivatives with Modified Chemical Reactivity

Designing derivatives of this compound with modified chemical reactivity involves strategic chemical alterations to the core scaffold. These modifications aim to fine-tune properties such as binding affinity, selectivity for a target, metabolic stability, and membrane permeability.

Key design principles include:

Isosteric and Bioisosteric Replacements: A common strategy in medicinal chemistry involves replacing functional groups with others that have similar physical or chemical properties (isosteres) to improve a molecule's characteristics. nih.gov For the target compound, the methyl group could be replaced with other small alkyl groups or a halogen like chlorine, which has a similar size but different electronic properties. Bioisosteric replacement of one of the phenyl rings with a heteroaromatic ring (e.g., pyridine, thiophene (B33073), or furan) can introduce new hydrogen bonding capabilities, alter polarity, and modify metabolic pathways. beilstein-journals.orgresearchgate.net

Conformational Constraint: The flexibility of the biaryl system and the ethylamine sidechain can be restricted to lock the molecule into a more active conformation. This can be achieved by introducing cyclic structures. For example, incorporating the ethylamine sidechain into a piperidine (B6355638) or pyrrolidine (B122466) ring can create more rigid analogs. nih.gov

Functional Group Interconversion: Introducing or modifying functional groups can directly alter chemical reactivity. For instance, oxidation of the benzylic position can significantly change a compound's properties. nih.gov Palladium-catalyzed C-H olefination is a modern synthetic method that allows for the introduction of vinyl groups onto the aromatic ring, creating derivatives with altered shapes and electronic properties. mdpi.com

Modular Synthesis: Modern synthetic methods enable the modular assembly of phenethylamine derivatives. acs.org A cross-electrophile coupling strategy, for example, could use a substituted aryl iodide and a protected aziridine (B145994) to construct the phenethylamine backbone. This approach allows for the rapid generation of a library of analogs by varying the two starting components, facilitating a systematic exploration of the SAR. acs.org

Exploration of Related Phenethylamine Scaffolds and Their Chemical Utility

The 2-phenethylamine scaffold serves as a "privileged structure," a molecular framework that can bind to multiple, diverse biological targets. nih.govresearchgate.net By using this compound as a starting point, chemists can engage in "scaffold hopping" to explore related chemical spaces and discover compounds with novel utility. beilstein-journals.org

Key related scaffolds include:

Heteroarylethylamines: Replacing one or both phenyl rings of the biaryl core with heteroaromatic systems is a powerful strategy. nih.gov

Indolethylamines (Tryptamines): If the core biaryl-ethylamine structure is replaced with an indole-based scaffold, one enters the chemical space of tryptamines, which includes the neurotransmitter serotonin (B10506). These compounds have a distinct set of biological targets. nih.gov

Thienylethylamines: Replacing a phenyl ring with a thiophene ring results in thienylethylamines. Thiophene is a bioisostere of benzene (B151609) and can alter the compound's electronic and metabolic properties while maintaining a similar size. nih.gov

Imidazolylethylamines: This scaffold is exemplified by histamine, a crucial biogenic amine derived from the amino acid histidine. nih.gov

Amphetamines and Cathinones: As mentioned, introducing an α-methyl group leads to the amphetamine class, while a further β-keto group leads to cathinones. wikipedia.org These modifications create scaffolds with distinct chemical and physical properties.

Constrained Analogs: Cyclization strategies can produce more rigid scaffolds. For example, the Pictet-Spengler reaction can be used to create tetrahydroisoquinoline frameworks from phenethylamines, which are present in many natural alkaloids. nih.gov

The chemical utility of exploring these related scaffolds is vast. It allows for the systematic modulation of properties to achieve better target selectivity, improved metabolic profiles, and novel interaction patterns that are not possible with the original scaffold.

Development of Novel Chemical Probes and Ligands

The this compound scaffold can be a valuable starting point for the development of novel chemical probes and ligands for research purposes. These tools are essential for identifying and characterizing biological targets and studying cellular processes.

The design of such tools involves several key steps:

SAR-Guided Design: A thorough understanding of the SAR of the scaffold is crucial for designing high-affinity and selective ligands. nih.gov By identifying which positions on the molecule are tolerant to substitution without losing binding affinity, chemists can determine where to attach reporter groups.

Introduction of Reporter Groups: To function as a probe, a ligand must be detectable. This is achieved by incorporating:

Radiolabels: Introducing a radioactive isotope (e.g., ³H, ¹¹C, or ¹⁸F) allows for sensitive detection in radioligand binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

Fluorescent Tags: Attaching a fluorophore creates a probe that can be used in fluorescence microscopy and other bio-imaging applications.

Photoaffinity Labels: These groups become reactive upon exposure to UV light, allowing them to form a covalent bond with their target protein, which facilitates target identification.

Linker Chemistry: Often, a linker or spacer is required to attach the reporter group without disrupting the ligand's interaction with its target. PEG linkers, for instance, can be used to attach the core molecule to other entities, potentially for creating bivalent ligands or PROTACs (PROteolysis TArgeting Chimeras). chemicalbook.com

By applying these principles, derivatives of this compound can be converted into powerful research tools to explore complex biological systems.

Q & A

Q. What are the optimal synthetic routes for 2-[3-(2-Methylphenyl)phenyl]ethan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of a phenylacetylene precursor with a methyl-substituted benzyl halide, followed by catalytic hydrogenation to reduce the alkyne to an amine. Key reagents include palladium on carbon (Pd/C) for hydrogenation and lithium aluminum hydride (LiAlH4) for intermediate reductions. Solvents like ethanol or tetrahydrofuran (THF) are preferred due to their compatibility with Grignard or alkylation reactions. Yield optimization (e.g., 46% in a copper-catalyzed carbonylative protocol ) depends on controlling temperature (60–80°C) and inert atmospheres (N2 or Ar). Variability in substituent positioning (e.g., 2-methyl vs. 4-methylphenyl groups) may require tailored protecting group strategies .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming regiochemistry of the methylphenyl group and amine proton environments. Coupling patterns in aromatic regions (δ 6.5–7.5 ppm) distinguish ortho/meta/para substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C15H17N, [M+H]<sup>+</sup> = 212.1434) and detects fragmentation pathways indicative of amine loss or phenyl ring stability .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~260–280 nm) monitors purity (>95%) and resolves stereoisomers if present .

Q. What safety protocols are essential when handling this amine in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and sealed goggles are mandatory to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., alkyl halides).
  • Waste Disposal : Neutralize acidic/basic byproducts before segregating organic waste. Consult institutional guidelines for amine-specific disposal (e.g., incineration) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:
  • The amine’s lone pair exhibits nucleophilicity (Mulliken charge: −0.45 e), favoring electrophilic aromatic substitution at the para position of the methylphenyl group.
  • Transition state analysis predicts steric hindrance from the 2-methyl group reduces reaction rates in bulky catalysts (e.g., Pd(OAc)2/XPhos) .
  • Validation : Compare computed activation energies (ΔG<sup>‡</sup>) with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from:
  • Enantiomeric Purity : Chiral HPLC or capillary electrophoresis separates R/S enantiomers, which may exhibit divergent affinities (e.g., ΔIC50 >10 μM) .
  • Solvent Effects : DMSO (common in stock solutions) can artifactually modulate membrane permeability. Use aqueous buffers (PBS, pH 7.4) for in vitro assays .
  • Table : Example Data Contradictions and Resolutions
Reported ActivityProposed ResolutionReference
IC50 = 5 μM (Dopamine D2)Validate via radioligand binding with [<sup>3</sup>H]Spiperone
No effect on CYP3A4Re-test with human liver microsomes ± NADPH

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP/Cu(I) complexes for asymmetric hydrogenation of prochiral intermediates (e.g., ketones to secondary amines) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer (ee >98%) .
  • Monitoring : Polarimetry or chiral stationary phase GC confirms enantiomeric excess .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.